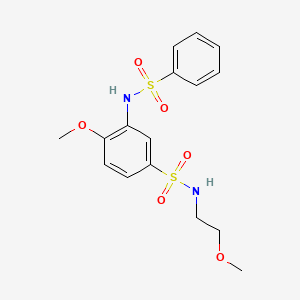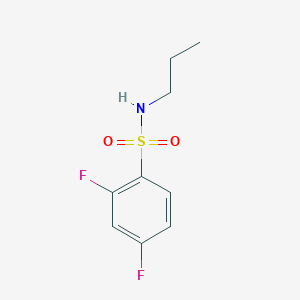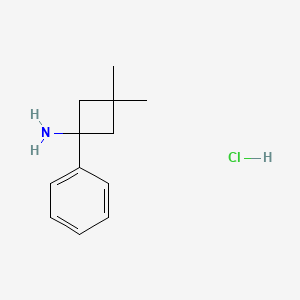![molecular formula C17H27IO3 B15300965 Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes an oxabicyclo[2.1.1]hexane core, a cyclooctyl group, and an iodomethyl substituent. Such structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and utility as building blocks for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which can be facilitated by photochemical methods. For instance, the reaction between cyclopropenes and aminocyclopropanes under blue LED irradiation using an iridium photoredox catalyst can yield the desired bicyclic structure . This method is highly diastereoselective and can be adapted to include various substituents, such as the iodomethyl group.
Industrial Production Methods
Industrial production of such complex bicyclic compounds often relies on scalable photochemical reactions. The use of mercury lamps for [2+2] cycloaddition has been reported, although it requires specialized equipment and glassware . Advances in photoredox catalysis have made it possible to achieve these reactions under milder conditions, which is more suitable for large-scale production.
化学反应分析
Types of Reactions
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the bicyclic core.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions to form more complex polycyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can introduce epoxide groups.
科学研究应用
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting central nervous system disorders and cancer.
Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex molecules, including natural product analogs and bioactive compounds.
Material Science: The compound’s rigid bicyclic structure can be used to create novel materials with specific mechanical and chemical properties.
作用机制
The mechanism by which ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and can affect cellular processes like signal transduction and gene expression.
相似化合物的比较
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: Known for their use as phenyl isosteres in drug design.
Bicyclo[2.2.1]heptane Derivatives: Commonly found in natural products and synthetic bioactive compounds.
Spiro Compounds: Featuring a spiro-connected bicyclic system, these compounds are also used in medicinal chemistry for their unique three-dimensional structures.
The uniqueness of this compound lies in its combination of a cyclooctyl group and an iodomethyl substituent on a rigid bicyclic core, which provides distinct chemical reactivity and biological activity.
属性
分子式 |
C17H27IO3 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC 名称 |
ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H27IO3/c1-2-20-15(19)17-10-16(11-17,12-18)21-14(17)13-8-6-4-3-5-7-9-13/h13-14H,2-12H2,1H3 |
InChI 键 |
PKPWWUJRTHCILV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CC(C1)(OC2C3CCCCCCC3)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



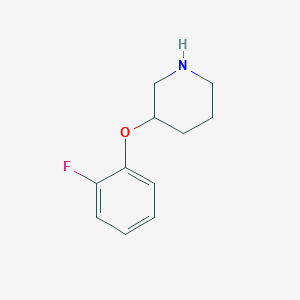
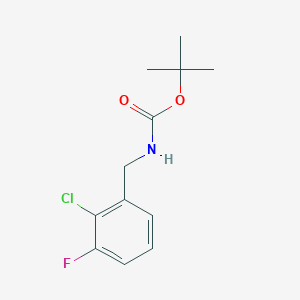

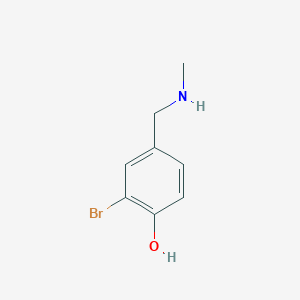
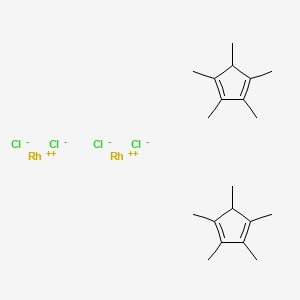
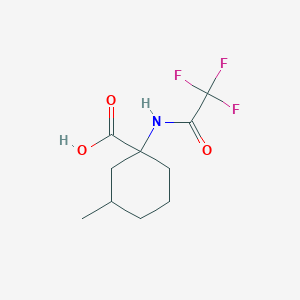
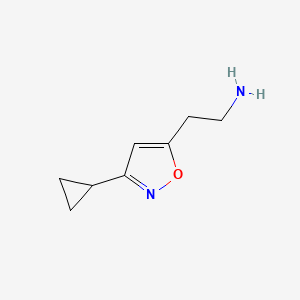
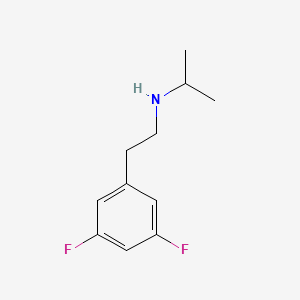
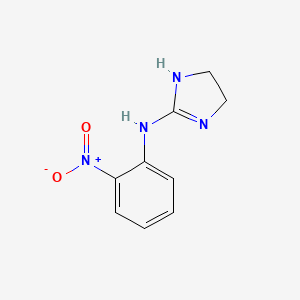
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
